Turosteride (-)-enantiomer

Description

Significance of Enantiomer-Specific Research in Medicinal Chemistry

The differential effects of enantiomers arise from their interactions with biological targets like enzymes and receptors, which are themselves chiral. wikipedia.org This stereoselectivity means that one enantiomer, the "eutomer," may be responsible for the desired therapeutic effect, while the other, the "distomer," could be less active, inactive, or even contribute to undesirable or toxic effects. mdpi.comchiralpedia.com The historical case of thalidomide, where one enantiomer was therapeutic and the other was teratogenic, underscored the critical need to study and control enantiomeric purity in pharmaceuticals. studysmarter.co.ukmusechem.com

Consequently, there has been a significant trend in medicinal chemistry toward the development of single-enantiomer drugs. mdpi.comrsc.org This approach, sometimes called a "chiral switch," can lead to drugs with simpler and more selective pharmacological profiles, improved therapeutic indices, and simplified pharmacokinetics. mdpi.com By isolating the active enantiomer, researchers can enhance a drug's efficacy and patient safety. musechem.com Nearly 56% of pharmaceuticals currently in use are chiral compounds. mdpi.com

Contextualization of Turosteride (B162533) (-)-Enantiomer within Selective Enzyme Inhibitor Development

The development of selective enzyme inhibitors is a cornerstone of modern drug discovery, allowing for the precise modulation of specific biological pathways implicated in disease. annualreviews.orgitmedicalteam.pl These inhibitors are designed to target a particular enzyme with high specificity, thereby minimizing off-target effects. nih.gov Strategies in this field range from structure-based drug design to high-throughput screening to identify potent and selective lead compounds. itmedicalteam.pl

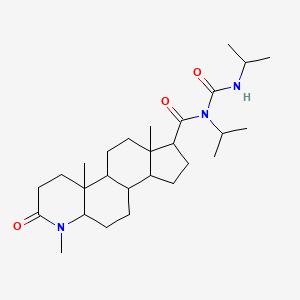

Turosteride, also known as FCE-26073, is a synthetic 4-azasteroid that exemplifies the principles of selective enzyme inhibition. wikipedia.org Specifically, it is a selective inhibitor of the type II isoform of the enzyme 5α-reductase. wikipedia.orgmdpi.com This enzyme is responsible for the conversion of testosterone (B1683101) into the more potent androgen, 5α-dihydrotestosterone (DHT). wikipedia.org The specific stereoisomer, the Turosteride (-)-enantiomer, is the active form. The designation "(-)" or "levorotatory" refers to its optical property of rotating plane-polarized light to the left, or counterclockwise. libretexts.org

Research into this compound focuses on its utility as a selective inhibitor, distinguishing its action from non-selective inhibitors. nih.gov Its high selectivity for the 5α-reductase type II enzyme over the type I isoform and other steroid receptors makes it a valuable chemical tool for investigating the specific roles of this enzyme. wikipedia.orgnih.gov

Detailed Research Findings

Chemical and Physical Properties

The fundamental properties of Turosteride are summarized below.

| Property | Value |

| IUPAC Name | (4aR,4bS,6aS,7S,9aS,9bS,11aR)-1,4a,6a-trimethyl-2-oxo-N-(propan-2-yl)-N-(propan-2-ylcarbamoyl)hexadecahydro-1H-indeno[5,4-f]quinoline-7-carboxamide wikipedia.org |

| Chemical Formula | C₂₇H₄₅N₃O₃ wikipedia.org |

| Molar Mass | 459.675 g·mol⁻¹ wikipedia.org |

| Synonyms | FCE-26073, FCE 26073 wikipedia.orgresearchgate.net |

Inhibitory Activity and Selectivity

Studies have quantified the inhibitory potency of Turosteride against its target enzyme and demonstrated its selectivity. The compound was found to inhibit human and rat prostatic 5α-reductase enzymes with high potency. nih.govresearchgate.net In contrast, its effect on other enzymes, such as human placental aromatase and rat adrenal C20,22-desmolase, was negligible. nih.gov Furthermore, Turosteride shows very low binding affinity for various steroid receptors, highlighting its specificity as a 5α-reductase inhibitor. nih.gov

| Enzyme/Receptor Target | Species | IC₅₀ Value |

| Prostatic 5α-Reductase | Human | 55 nM nih.govresearchgate.net |

| Prostatic 5α-Reductase | Rat | 53 nM nih.govresearchgate.net |

| Prostatic 5α-Reductase | Dog | 2.2 µM nih.gov |

| 5-ene-3β-hydroxysteroid dehydrogenase-isomerase (3β-HSD-I) | Human | 2.5 µM nih.gov |

| Androgen Receptor | Rat | 84 µM researchgate.net |

Properties

Molecular Formula |

C27H45N3O3 |

|---|---|

Molecular Weight |

459.7 g/mol |

IUPAC Name |

6,9a,11a-trimethyl-7-oxo-N-propan-2-yl-N-(propan-2-ylcarbamoyl)-2,3,3a,3b,4,5,5a,8,9,9b,10,11-dodecahydro-1H-indeno[5,4-f]quinoline-1-carboxamide |

InChI |

InChI=1S/C27H45N3O3/c1-16(2)28-25(33)30(17(3)4)24(32)21-10-9-19-18-8-11-22-27(6,15-13-23(31)29(22)7)20(18)12-14-26(19,21)5/h16-22H,8-15H2,1-7H3,(H,28,33) |

InChI Key |

WMPQMBUXZHMEFZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC(=O)N(C(C)C)C(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)N4C)C)C |

Origin of Product |

United States |

Stereoselective Chemical Synthesis and Derivatization

Advanced Synthetic Routes from Precursor Steroidal Scaffolds

The term "precursor steroidal scaffolds" in the context of an unnatural enantiomer refers not to natural steroids, but to strategically designed, enantiomerically pure building blocks that will be elaborated into the final tetracyclic system. The synthesis begins with the construction of a foundational chiral fragment, often representing the C/D ring system, from which the rest of the molecule is built. umich.edu

Stereocontrolled functionalization is critical for establishing the numerous chiral centers of the steroid nucleus in the correct orientation. A key strategy involves the use of powerful catalytic asymmetric reactions. For instance, a catalytic asymmetric Diels-Alder reaction can be employed to construct the B/C ring system with high enantioselectivity. capes.gov.br This is followed by stereoselective reductions and alkylations to install substituents on the nascent steroidal framework.

The introduction of the A-ring with its characteristic lactam and the Δ¹-double bond requires a sequence of carefully controlled reactions. A common method for forming the 4-aza-steroid A-ring involves the oxidative cleavage of a precursor's A-ring, followed by cyclization with an amine. The Lemieux-von Rudloff oxidation (using potassium permanganate (B83412) and sodium periodate) is a well-established method for cleaving the double bond in precursors like 3-oxo-4-androstene-17β-carboxylic acid to form a seco-acid, which is a key intermediate for both finasteride (B1672673) and dutasteride (B1684494) synthesis. acs.org This seco-acid can then be cyclized with an appropriate amine to form the required A-ring lactam. acs.org

Table 1: Key Methodologies in Stereocontrolled Steroid Synthesis

| Methodology | Description | Key Reagents/Catalysts | Stereochemical Outcome |

|---|---|---|---|

| Asymmetric Diels-Alder | Constructs a cyclohexene (B86901) ring (precursor to B-ring) with high enantiopurity. | Chiral Lewis Acid Catalysts (e.g., Chiral Iron Complex) | Sets stereocenters at ring junctions. capes.gov.br |

| Stereoselective Reduction | Reduction of ketone or enone functionalities to create specific alcohol stereoisomers or saturated ring junctions. | Boron hydrides (e.g., BH₃·THF), Catalytic Hydrogenation | Controlled by steric hindrance of the existing framework. umich.edu |

| Oxidative Cleavage | Opening of a pre-existing ring to form a linear precursor for re-cyclization. | Lemieux-von Rudloff Reagent (KMnO₄/NaIO₄), Ozonolysis | Generates dicarboxylic acids or dialdehydes for further transformation. acs.org |

A plausible total synthesis of the Turosteride (B162533) (-)-enantiomer would involve the initial creation of an enantiopure hydrindane system, which serves as the C/D-ring synthon. This can be achieved through modern catalytic methods like metallacycle-mediated annulative cross-couplings. umich.edu This key intermediate would possess the unnatural stereochemistry at the C-13 and C-14 positions.

Subsequent steps would focus on building the B-ring and then the A-ring. A crucial transformation is the formation of the A-ring lactam. Starting with a 3-oxo-Δ⁴-steroid precursor (constructed via total synthesis), oxidative cleavage yields a seco-dicarboxylic acid. This intermediate undergoes cyclization with methylamine (B109427) to form the 4-aza-3-one system. Finally, introduction of the Δ¹-double bond is typically achieved via dehydrogenation, for example, using a reagent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). The 17β-(tert-butylcarbamoyl) side chain is installed by forming an amide bond from a 17β-carboxylic acid precursor.

Stereocontrolled Functionalization Methodologies

Enantiopure Production and Stereochemical Control

Achieving an enantiopure final product requires that at least one step in the synthesis is highly enantioselective. This can be accomplished at an early stage, by creating a chiral building block from which the rest of the synthesis proceeds, or through a later-stage resolution of a racemic mixture.

Asymmetric synthesis employs chiral agents to influence the stereochemical outcome of a reaction, producing one enantiomer in excess of the other. scispace.com

A widely used and reliable method for controlling stereochemistry is the use of a chiral auxiliary. rsc.org This involves temporarily attaching a chiral molecule to an achiral substrate. The auxiliary then directs the stereochemistry of a subsequent reaction before being cleaved and recovered. Evans oxazolidinones are a prominent class of chiral auxiliaries used for stereoselective alkylations and aldol (B89426) reactions. santiago-lab.comrsc.org

In a hypothetical synthesis of the Turosteride (-)-enantiomer, an Evans auxiliary could be attached to a carboxylic acid precursor of a fragment of the steroid. The resulting chiral imide can then be enolized and alkylated with high diastereoselectivity, effectively setting a key stereocenter. For example, to build the C/D ring system, an acetic acid derivative attached to an Evans auxiliary could be alkylated with a suitable electrophile to construct the C-17 side chain precursor with the desired stereochemistry. After the key bond-forming step, the auxiliary is removed to reveal the chiral carboxylic acid or a related functional group, which is then carried forward in the synthesis. santiago-lab.com

Table 2: Representative Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Reaction | Role in Synthesis |

|---|---|---|

| Evans Oxazolidinones | Asymmetric Alkylation, Aldol Reactions | Control stereochemistry α to a carbonyl group. santiago-lab.comrsc.org |

| Camphorsultam | Michael Additions, Diels-Alder Reactions | Induces asymmetry in conjugate additions and cycloadditions. |

Biocatalysis offers a powerful and environmentally friendly alternative for producing enantiopure compounds. Enzymes, particularly hydrolases like lipases, often exhibit exquisite chemo-, regio-, and stereoselectivity. uniovi.esrsc.org

A key enzymatic strategy is the Kinetic Resolution (KR) of a racemic intermediate. unipd.it In this process, an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the faster-reacting enantiomer (as a product) from the slower-reacting one (as unreacted starting material). For example, a racemic alcohol, which is a precursor to a segment of the this compound, could be subjected to acylation catalyzed by a lipase, such as Candida antarctica Lipase B (CALB). mdpi.com The enzyme would selectively acylate one enantiomer, leaving the other enantiomer as an unreacted alcohol. After separation, both the enantiopure ester and the enantiopure alcohol can be advanced toward the final target. This method is widely used for the preparation of chiral building blocks for drug synthesis. uniovi.essciforum.net

Another powerful technique is the Dynamic Kinetic Resolution (DKR), where the kinetic resolution is coupled with an in situ racemization of the slower-reacting enantiomer. This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product, significantly improving efficiency. unipd.it

Asymmetric Synthetic Techniques

Transition-Metal Catalysis in Chiral Induction

Transition-metal catalysis is a cornerstone of modern asymmetric synthesis, providing efficient pathways to enantiomerically enriched products. rsc.org This strategy is pivotal in establishing the desired stereochemistry during the synthesis of complex molecules like the this compound. The effectiveness of this approach relies on the interplay between a transition metal and a chiral ligand, which together form a catalyst that can facilitate a chemical transformation with high stereoselectivity. rsc.org

The development of novel chiral ligands is crucial for advancing transition-metal-catalyzed asymmetric reactions. For instance, chiral 2,2′-bipyridines have emerged as a promising class of ligands due to their strong chelation properties with various metal ions. rsc.org The synthesis of these ligands often starts from enantiopure building blocks and aims to create a C2-symmetric structure, which can lead to high levels of chiral induction in catalytic processes. rsc.org Research has demonstrated that optimizing the structure of these ligands can significantly enhance the enantioselectivity of reactions such as Mukaiyama aldol and thia-Michael additions catalyzed by iron(II) complexes. rsc.org

In the context of synthesizing chiral centers, palladium-catalyzed asymmetric allylic alkylation has proven to be a versatile method. caltech.edu This technique can be used to create all-carbon quaternary centers with excellent enantioselectivity. caltech.edu The choice of ligand, such as N-aryl-phosphoramidites in iridium catalysis, is critical for achieving high levels of regio-, diastereo-, and enantiocontrol, especially when forming congested vicinal stereocenters. caltech.edu While direct examples for turosteride synthesis are not detailed in the provided results, these general principles of transition-metal catalysis are fundamental to achieving the desired (-)-enantiomer.

Industrial-Scale Synthesis Considerations for Enantiomeric Purity

Translating a stereoselective synthesis from the laboratory to an industrial scale introduces a new set of challenges, where efficiency, cost, and consistent quality are paramount.

Achieving a high enantiomeric excess (e.e.), which is a measure of the purity of one enantiomer over the other, is a primary goal in industrial synthesis. pdx.edu This is often accomplished through a combination of stereoselective synthesis and purification techniques.

One common method for separating enantiomers is through the formation of diastereomeric salts using a naturally occurring chiral acid or base, a process known as resolution. pdx.edu Enzymatic resolution, where an enzyme preferentially reacts with one enantiomer, is another powerful technique. pdx.edu For the final purification of turosteride, crystallization and chromatography are employed. Reverse-phase High-Performance Liquid Chromatography (HPLC) is particularly effective in resolving stereoisomers, capable of ensuring an enantiomeric excess greater than 99%. Crystallization using ethanol/water mixtures can also achieve high purity levels, exceeding 98%.

Table 1: Industrial Process Parameters for Turosteride Synthesis

| Parameter | Specification |

|---|---|

| Batch Size | 50–100 kg |

| Cycle Time | 72–96 hours |

| Purity (HPLC) | ≥99.5% |

| Enantiomeric Excess | >99% |

This table is based on general industrial synthesis parameters and may not be specific to a single manufacturer.

The physical environment of the reaction plays a critical role in maintaining stereoselectivity on an industrial scale. Reactor design and precise temperature control are key factors.

Continuous flow systems are often preferred for large-scale production as they offer enhanced mixing and heat transfer, which is particularly important for managing exothermic steps in a synthesis. For critical steps where byproducts could compromise stereochemical integrity, maintaining a tight temperature range, often within ±2°C, is essential.

Process Optimization for Enantiomeric Excess

Targeted Derivatization for Structure-Activity Relationship Investigations

Once the this compound is synthesized, it can be chemically modified to explore how different structural features affect its biological activity. This process, known as targeted derivatization, is a fundamental aspect of medicinal chemistry and drug discovery.

Structure-activity relationship (SAR) studies involve systematically altering parts of a molecule and evaluating the impact of these changes on its interaction with a biological target. For azasteroids like turosteride, modifications have historically focused on the A-ring and the substituent at the C-17 position of the steroid nucleus. nih.gov For instance, research on related 4-azasteroids has shown that introducing different functional groups can significantly alter their inhibitory activity against the 5α-reductase enzyme. nih.gov

The synthesis of various derivatives allows researchers to map the pharmacophore—the essential structural features required for biological activity. This can involve oxidation, reduction, or substitution reactions to introduce new functional groups. For example, the 17β-carboxyl group of related steroid structures can be converted into various amides and other functionalities to probe the binding pocket of the target enzyme. nih.gov These studies are crucial for designing new compounds with improved potency and selectivity.

Molecular Mechanisms of Enzyme Inhibition

Selective Inhibition of Steroid 5α-Reductase Isoforms

Turosteride (B162533) is characterized as a selective inhibitor of the steroid 5α-reductase enzyme. wikipedia.org This enzyme is responsible for the conversion of testosterone (B1683101) into the more potent androgen, dihydrotestosterone (B1667394) (DHT). nih.gov The inhibition of this enzyme leads to a reduction in DHT levels.

Research has consistently shown that Turosteride's mechanism of action involves the potent and selective inhibition of the type II isoform of 5α-reductase (5α-R2). ontosight.aimdpi.com This isoform is located predominantly in tissues such as the prostate gland and hair follicles. ontosight.ai The compound was found to inhibit human prostatic 5α-reductase with a half-maximal inhibitory concentration (IC50) value of 55 nM. nih.govnih.govmedchemexpress.com Its inhibitory action on the rat prostatic enzyme is similar, with a reported IC50 of 53 nM. nih.govnih.govmedchemexpress.com

Turosteride demonstrates a significant preference for the 5α-R2 isoform over the type I isoform (5α-R1). Studies indicate that its selectivity for 5α-R2 is approximately 15 times greater than for 5α-R1. wikipedia.org This selective profile is a defining characteristic of the compound, distinguishing it from non-selective inhibitors. For instance, its biochemical profile is considered similar to that of finasteride (B1672673), another selective 5α-R2 inhibitor, whereas it differs from non-selective inhibitors like 4-MA, which also inhibit other enzymes and bind to the androgen receptor. nih.gov

Inhibitory Activity of Turosteride on 5α-Reductase

| Enzyme/Species | IC50 Value | Reference |

|---|---|---|

| Human Prostatic 5α-Reductase (Type 2) | 55 nM | nih.govnih.gov |

| Rat Prostatic 5α-Reductase (Type 2) | 53 nM | nih.govnih.gov |

| Selectivity (Type 2 vs. Type 1) | ~15-fold preference for Type 2 | wikipedia.org |

Specificity for Type 2 Steroid 5α-Reductase (5α-R2)

Enzymatic Conversion Pathway Disruption

The primary functional consequence of Turosteride's enzymatic inhibition is the disruption of the metabolic pathway that converts testosterone to dihydrotestosterone.

By selectively inhibiting 5α-reductase, Turosteride effectively blocks the conversion of testosterone to DHT. nih.gov This is the foundational mechanism for its biological effects. ontosight.ai In vivo studies in animal models have demonstrated this effect directly; treatment with Turosteride resulted in a significant reduction of intraprostatic DHT content by as much as 78%. nih.gov A notable finding from these studies was that the decrease in prostatic DHT was not accompanied by a corresponding increase in the intraprostatic levels of testosterone. nih.gov

Turosteride functions as an inhibitor of 5α-reductase, the enzyme responsible for metabolizing testosterone into DHT. nih.gov As a 4-azasteroid, its mechanism is analogous to other inhibitors in its class, which act as competitive inhibitors with respect to the testosterone substrate. The inhibitory potency of Turosteride has been quantified through its IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by half. nih.govnih.gov

Inhibition of Testosterone to Dihydrotestosterone (DHT) Conversion

Absence of Androgen Receptor Binding Affinity

A crucial aspect of Turosteride's molecular profile is its lack of significant binding affinity for the androgen receptor. nih.gov This ensures that its mechanism of action is focused on enzyme inhibition rather than direct hormonal receptor agonism or antagonism. Detailed binding assays have determined that Turosteride has a very low relative binding affinity (RBA) for the rat prostate androgen receptor, calculated at 0.004% of that of DHT. nih.govnih.gov Further studies confirmed negligible binding to a range of other steroid receptors. nih.gov

Receptor Binding Affinity of Turosteride

| Receptor | Relative Binding Affinity (RBA) | Reference |

|---|---|---|

| Androgen Receptor | 0.004% | nih.gov |

| Estrogen Receptor | ≤0.005% | nih.gov |

| Progesterone Receptor | <0.005% | nih.gov |

| Glucocorticoid Receptor | <0.01% | nih.gov |

Evaluation of Cross-Reactivity with Other Steroidogenic Enzymes and Receptors

To ascertain its specificity, turosteride was evaluated for its influence on several key enzymes critical to the steroid synthesis pathway, distinct from its primary target, 5α-reductase. nih.gov These investigations are fundamental to characterizing the compound's endocrine profile, ensuring that its activity is focused and does not unduly interfere with other hormonal production pathways. The selectivity of a compound like turosteride is a significant determinant of its biochemical profile. nih.govdoi.org

C20,22-Desmolase Activity Assessment

C20,22-desmolase, also known as cholesterol side-chain cleavage enzyme (P450scc), is the initial and rate-limiting enzyme in the biosynthesis of all steroid hormones, converting cholesterol to pregnenolone. nih.govnih.gov An assessment of turosteride's effect on this enzyme is therefore critical. Research on the endocrine properties of turosteride demonstrated that it has no relevant inhibitory effect on rat adrenal C20,22-desmolase. nih.govdoi.orgcapes.gov.br The inhibitory concentration (IC50) was found to be 254 µM, a concentration considered very high and not physiologically relevant, indicating a lack of significant cross-reactivity. nih.govcapes.gov.brresearchgate.net

Aromatase Activity Analysis

Aromatase (cytochrome P450 19A1) is a key enzyme responsible for the conversion of androgens to estrogens. Inhibition of this enzyme can significantly alter the balance of sex hormones. Studies on turosteride's enzymatic cross-reactivity included its effect on human placental aromatase. nih.govdoi.org The findings showed that turosteride has a negligible effect on aromatase activity. nih.govcapes.gov.br The IC50 value was determined to be greater than 100 µM, which underscores the compound's high selectivity and lack of interference with estrogen biosynthesis. nih.govdoi.orgcapes.gov.br

3β-Hydroxysteroid Dehydrogenase-Isomerase (3β-HSD-I) Profile

The enzyme 3β-hydroxysteroid dehydrogenase-isomerase (3β-HSD) is essential for the biosynthesis of all classes of hormonal steroids, including progesterone, glucocorticoids, mineralocorticoids, androgens, and estrogens. nih.govwikipedia.org Turosteride's interaction with human placental 5-ene-3β-hydroxysteroid dehydrogenase-isomerase (3β-HSD-I) was investigated to complete its selectivity profile. The results indicated that inhibition of 3β-HSD-I only occurs at relatively high concentrations. nih.govdoi.orgcapes.gov.br An IC50 value of 2.5 µM was reported. nih.govdoi.orgcapes.gov.br While this demonstrates some inhibitory activity, it is significantly weaker than its potent inhibition of 5α-reductase and suggests a low potential for cross-reactivity at therapeutic concentrations. nih.gov

Interactive Data Table: Cross-Reactivity of Turosteride (-)-enantiomer with Steroidogenic Enzymes

| Enzyme | Source | IC50 (µM) | Level of Inhibition |

| C20,22-Desmolase | Rat Adrenal | 254 nih.govdoi.orgcapes.gov.br | Not relevant nih.gov |

| Aromatase | Human Placental | >100 nih.govdoi.orgcapes.gov.br | Not relevant nih.gov |

| 3β-HSD-I | Human Placental | 2.5 nih.govdoi.orgcapes.gov.br | Weak / Occurs at high concentrations nih.gov |

Structure Activity Relationship Sar Studies and Molecular Modeling

Elucidation of Essential Structural Requirements for 5α-Reductase Inhibition

The fundamental structure of 5α-reductase inhibitors is often based on the steroid skeleton, mimicking the natural substrate, testosterone (B1683101). researchgate.net For the class of 4-azasteroids, to which turosteride (B162533) belongs, key structural features have been identified as crucial for potent inhibition. These include the 4-aza-androstane framework, which serves as the core scaffold. The substitution at the 4-position of the A-ring and the nature of the substituent at the 17β-position are pivotal in determining the inhibitory potency and selectivity. nih.gov

Impact of Steroidal Ring Modifications on Inhibitory Activity

Significance of the Steroid Ring A

The A-ring of steroidal inhibitors is a primary site for interaction with the 5α-reductase enzyme. The introduction of a nitrogen atom at the 4-position, creating the 4-azasteroid structure, is a hallmark of potent inhibitors like finasteride (B1672673) and dutasteride (B1684494). nih.gov This modification is believed to mimic the transition state of the natural substrate's reduction. mdpi.com

Studies have shown that the A-ring must possess specific features to maintain inhibitory activity. For instance, the presence of a Δ¹ double bond in the A-ring, as seen in finasteride, can enhance potency. google.com The planarity of the A-ring, influenced by unsaturation, is thought to be important for optimal binding. uc.pt The nature of the substituent on the 4-aza nitrogen also significantly impacts activity; for example, a methyl group can be more active than a hydrogen atom, while larger alkyl groups may decrease or abolish activity. nih.gov

Role of Specific Carbonyl Group Positioning

The carbonyl group at the 3-position of the steroid A-ring is a critical pharmacophoric element. It acts as a key hydrogen bond acceptor, interacting with essential amino acid residues within the enzyme's active site. researchgate.netnih.gov Molecular docking studies suggest that this carbonyl group forms hydrogen bonds with residues such as glutamic acid and tyrosine in the active site, which is crucial for anchoring the inhibitor and facilitating the inhibitory mechanism. nih.gov The positioning of this carbonyl group is so vital that its absence or relocation results in a significant loss of inhibitory potency.

Comparative SAR with Analogous Steroidal and Non-Steroidal Inhibitors

The SAR of the turosteride (-)-enantiomer can be better understood by comparing it with other inhibitors.

Steroidal Inhibitors:

Finasteride and Dutasteride: These are potent 4-azasteroid inhibitors. A key difference lies in their C17β substituent. The bulky and lipophilic substituents in finasteride and dutasteride contribute significantly to their high potency. mdpi.com Turosteride also possesses a complex urea-based substituent at this position, which is critical for its activity. researchgate.net

6-Azasteroids: These analogs, with nitrogen at the 6-position, have also been synthesized and evaluated. Their SAR provides insights into the spatial requirements of the enzyme's binding pocket. researchgate.net

17-Azasteroids: Introducing a lactam in the D-ring instead of the A-ring represents another class of inhibitors, highlighting that modifications across the steroid scaffold can lead to active compounds. impactfactor.org

| Compound | Structural Class | Key SAR Features | Reported IC50 (nM) |

| Turosteride | 4-Azasteroid | Selective for type II 5α-reductase. mdpi.com | 53-55 (rat/human) researchgate.net |

| Finasteride | 4-Azasteroid | Potent type II inhibitor. mdpi.com | 1.2 (rat) mdpi.com |

| Dutasteride | 4-Azasteroid | Dual inhibitor of type I and II. mdpi.com | - |

| Epristeride | 4-Azasteroid | Potent type II inhibitor with poor in vivo DHT reduction. nih.gov | 0.18-2 nih.gov |

| IC50 values can vary based on assay conditions and species. |

Non-Steroidal Inhibitors: A variety of non-steroidal scaffolds have been developed to mimic the essential features of steroidal inhibitors. acs.org These compounds often incorporate a hydrogen bond acceptor to mimic the C3-keto group and a hydrophobic moiety to occupy the space corresponding to the C and D rings of the steroid. researchgate.net Examples include derivatives of benzo[c]quinolizin-3-ones and various polyphenolic compounds. acs.orgnih.gov Comparing the SAR of these compounds with turosteride underscores the universal requirement for specific pharmacophoric features, regardless of the core scaffold.

Computational Chemistry Approaches

Molecular Docking Simulations for Enzyme Binding Prediction

In the absence of a crystal structure for the this compound bound to 5α-reductase, molecular docking simulations provide valuable insights into its binding mode. These computational models help predict the orientation of the inhibitor within the enzyme's active site and identify key interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of compounds with their biological activity. For 4-azasteroid derivatives, 3D-QSAR models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been instrumental in elucidating the structural features essential for potent 5α-reductase inhibition.

These models for 4-azasteroids have consistently highlighted the critical role of the substituent at the C17β position of the steroid nucleus. The nature of this substituent significantly influences the inhibitory potency against 5α-reductase. For instance, studies on a series of 4-azasteroids have shown that bulky and lipophilic groups at the C17β position are generally favorable for activity. The urea (B33335) moiety in the turosteride side chain contributes to a specific conformational and electronic profile that is recognized by the enzyme's active site.

3D-QSAR studies on unsaturated 4-azasteroids have been performed using Self Organizing Molecular Field Analysis (SOMFA). nih.gov These analyses generate models with good predictive ability, as indicated by high cross-validated (q²) and non-cross-validated (r²) correlation coefficients. nih.gov The resulting contour maps from these studies provide a visual representation of the regions around the molecule where steric bulk, positive or negative electrostatic charges, and hydrophobic or hydrophilic characteristics enhance or diminish activity. For the 4-azasteroid class, these maps generally indicate that:

Steric Fields: A sterically favorable region is often observed around the C17β-substituent, suggesting that well-defined, space-filling groups in this area can enhance binding affinity.

Electrostatic Fields: The distribution of electrostatic potential is crucial. The presence of the nitrogen atom at position 4 and the carbonyl group at position 3 in the A-ring of the 4-azasteroid scaffold are key features for interaction. The electrostatic environment created by the C17β-carboxamide moiety of turosteride and its analogues is a determining factor for their inhibitory potency.

While a specific QSAR model for turosteride is not publicly detailed, the general models for 4-azasteroids provide a robust framework for understanding its activity. The inhibitory concentration (IC50) of turosteride against human prostatic 5α-reductase has been determined to be 55 nM. doi.org This positions it as a potent inhibitor, and its structural features align well with the requirements identified in broader QSAR studies of this class of compounds.

Below is a representative data table illustrating the kind of data used in QSAR studies for 4-azasteroid derivatives, showcasing the relationship between structure and 5α-reductase inhibitory activity.

| Compound Name | C17β-Substituent | IC50 (nM) for 5α-reductase type 2 |

| Turosteride | -CO-N(isopropyl)CO-NH(isopropyl) | 55 doi.org |

| Finasteride | -CO-NH-tert-butyl | ~1-5 |

| 17β-N,N-diethylcarbamoyl-4-methyl-4-aza-5α-androstan-3-one | -CO-N(ethyl)₂ | 5 alliedacademies.org |

| 4-methyl-4-aza-5α-pregnan-3-one-20(s)-carboxylate | -CH(CH₃)COOH | 1.7 alliedacademies.org |

This table is for illustrative purposes to demonstrate the type of data used in SAR and QSAR studies and includes data from broader 4-azasteroid research.

Theoretical Studies on Inhibitor-Enzyme Interactions

Theoretical studies, primarily through molecular docking simulations, have provided valuable insights into how 4-azasteroid inhibitors, including by extension turosteride, bind to the 5α-reductase enzyme, particularly the type 2 isozyme (SRD5A2). Although the crystal structure of SRD5A2 in complex with turosteride is not available, docking studies with similar inhibitors like finasteride have shed light on the key interactions within the enzyme's active site. rcsb.org

The crystal structure of human SRD5A2 has revealed a binding pocket that is largely enclosed within the membrane. rcsb.org Molecular docking simulations of 4-azasteroid inhibitors into this structure generally show that the steroid scaffold orients itself within a hydrophobic channel. The key interactions typically involve:

Hydrogen Bonding: The nitrogen atom at position 4 and the carbonyl oxygen at position 3 of the A-ring are critical for forming hydrogen bonds with amino acid residues in the active site. Residues such as Glutamic acid (Glu57) and Arginine (Arg114) have been identified as potential hydrogen bonding partners for inhibitors like finasteride. biointerfaceresearch.com It is highly probable that the 4-aza-3-one system of turosteride engages in similar interactions.

Van der Waals Contacts: The bulky di-isopropylurea substituent at the C17β position of turosteride is likely to engage in extensive van der Waals interactions within a specific sub-pocket of the enzyme's active site. The size and shape of this substituent are crucial for achieving high affinity and selectivity. Molecular docking studies on other 4-azasteroids have shown that bulky groups at the C-17 position are favorable for potent inhibition.

Molecular dynamics simulations on related systems, such as SRD5A2 in complex with finasteride, have been used to assess the stability of these interactions over time. mdpi.com These simulations help in understanding the conformational changes in both the ligand and the protein upon binding and can provide a more dynamic picture of the inhibitor-enzyme complex. For turosteride, such simulations would likely confirm a stable binding mode within the active site, consistent with its potent inhibitory activity.

The table below summarizes the key amino acid residues in the SRD5A2 active site that are thought to be important for the binding of 4-azasteroid inhibitors, based on computational studies.

| Interacting Residue | Potential Interaction Type | Relevance for Turosteride Binding (Inferred) |

| Glutamic acid (Glu57) | Hydrogen Bond | The A-ring lactam of turosteride is a likely hydrogen bond partner. biointerfaceresearch.com |

| Arginine (Arg114) | Hydrogen Bond | The carbonyl oxygen of the A-ring lactam could interact with this residue. biointerfaceresearch.com |

| Tyrosine (Tyr91) | π-stacking/Hydrophobic | The steroid backbone could have hydrophobic interactions with this residue. rcsb.org |

| Phenylalanine (Phe118) | Hydrophobic | The steroid core likely interacts with this residue in the hydrophobic pocket. |

| Tryptophan (Trp201) | Hydrophobic | The C17β side chain may have favorable interactions with this residue. |

This table is based on data from molecular modeling studies of 4-azasteroids and provides an inferred interaction profile for turosteride.

Preclinical Pharmacodynamics and Biological Activity in Experimental Models

In Vitro Enzyme Inhibition Profiling

The in vitro studies of the turosteride (B162533) (-)-enantiomer have centered on its ability to inhibit 5α-reductase from various species and to understand the kinetics of this inhibition.

Half-Maximal Inhibitory Concentration (IC50) Determination in Different Species' Enzymes

The inhibitory potency of the turosteride (-)-enantiomer against 5α-reductase has been quantified by determining its half-maximal inhibitory concentration (IC50) across different species. A lower IC50 value indicates greater potency.

Research has shown that turosteride effectively inhibits both human and rat prostatic 5α-reductase. nih.govdoi.org Specifically, the IC50 values were found to be 55 nM for the human enzyme and 53 nM for the rat enzyme. nih.govdoi.org In contrast, its inhibitory effect on the dog prostatic enzyme was significantly less pronounced, with an IC50 value of 2.2 µM. doi.orgnih.gov This variation highlights species-specific differences in the enzyme's sensitivity to this inhibitor.

For comparative purposes, the IC50 values of turosteride and other 5α-reductase inhibitors are presented below. Turosteride demonstrates selectivity for the type II isoform of 5α-reductase (5α-R2), with minimal activity against the type I isoform (5α-R1). This selectivity is a key feature of its biochemical profile. doi.org

Table 1: Comparative IC50 Values of 5α-Reductase Inhibitors

| Compound | 5α-R2 IC50 (nM) | 5α-R1 IC50 (nM) | Selectivity |

|---|---|---|---|

| Turosteride | 55–154 | >100,000 | R2-selective |

| Finasteride (B1672673) | 69 | 360 | R2-selective |

| Dutasteride (B1684494) | ~52* | ~3.5* | Dual inhibitor |

| 4-MA | 32 | 32 | Non-selective |

Note: Dutasteride's IC50 values are inferred from its classification as a dual inhibitor.

Kinetic Characterization of Enzyme Inhibition

Kinetic studies are crucial for understanding the mechanism by which an inhibitor interacts with its target enzyme. While detailed kinetic characterization specific to the this compound is not extensively reported in the provided search results, the available information indicates that it acts as a selective inhibitor of 5α-reductase type II. wikipedia.org The compound shows a 15-fold preference for the type II isoform over the type I isoform. Further research using techniques like isothermal titration calorimetry could provide a more complete kinetic characterization, defining the mode of inhibition (e.g., competitive, non-competitive) and the binding affinity (Ki). nih.gov

In Vivo Efficacy in Androgen-Sensitive Animal Models

The in vivo effects of the this compound have been evaluated in animal models to assess its potential therapeutic efficacy in conditions driven by androgens.

Impact on Organ Weight Reduction in Target Tissues

A key measure of the efficacy of a 5α-reductase inhibitor is its ability to reduce the weight of androgen-dependent organs, such as the prostate. In studies involving adult male rats, oral administration of turosteride led to a dose-dependent reduction in the weight of the ventral prostate. nih.gov

Table 2: Effect of Turosteride on Ventral Prostate Weight in Adult Male Rats

| Turosteride Dose (mg/kg/day) | Ventral Prostate Weight Reduction (%) |

|---|---|

| 3 | 10 nih.gov |

| 10 | 33 nih.gov |

| 30 | 42 nih.gov |

In immature castrated rats treated with testosterone (B1683101) propionate, turosteride also demonstrated a significant reduction in the growth of the ventral prostate and seminal vesicles. doi.orgnih.gov The IC50 values for this effect were approximately 5 and 6.7 mg/kg/day, respectively. doi.orgnih.gov Notably, the weight of the levator ani muscle, which is less dependent on DHT, remained unchanged, highlighting the selectivity of turosteride's action. doi.orgnih.gov

Modulation of Endogenous Steroid Levels in Specific Tissues

The primary mechanism of action of turosteride is the inhibition of DHT synthesis. In vivo studies have confirmed its ability to modulate steroid levels in target tissues. In adult male rats, turosteride treatment resulted in a significant and dose-dependent decrease in the intraprostatic content of total DHT. nih.gov

Table 3: Effect of Turosteride on Intraprostatic DHT Content in Adult Male Rats

| Turosteride Dose (mg/kg/day) | Intraprostatic Total DHT Content Reduction (%) |

|---|---|

| 3 | 61 nih.gov |

| 10 | 74 nih.gov |

| 30 | 78 nih.gov |

Interestingly, this reduction in prostatic DHT was not accompanied by a change in the intraprostatic levels of testosterone. nih.gov This is a noteworthy characteristic that may differentiate turosteride from other 5α-reductase inhibitors like finasteride, which can cause an increase in testosterone levels. nih.gov While a reduction in serum DHT levels of about 40% was observed, it did not reach statistical significance. nih.gov Serum testosterone levels remained unchanged. nih.govnih.gov

Antitumor Activity Assessment in Xenograft Models

The potential of the this compound to inhibit the growth of androgen-sensitive tumors has been investigated in xenograft models. In the Dunning R3327 rat prostatic carcinoma model, turosteride demonstrated significant antitumor activity. nih.gov

At a dose of 200 mg/kg/day, turosteride reduced tumor growth by approximately 45%. nih.gov This effect was comparable to that of the antiandrogen flutamide, which produced a 70% reduction in tumor growth. nih.gov In the same study, leuprolide and castration led to tumor growth reductions of 77% and 85%, respectively. nih.gov Alongside the reduction in tumor growth, turosteride also significantly decreased the ventral prostate weight by 60% at the 200 mg/kg/day dose. nih.gov

Mechanistic Investigations in Cellular and Tissue Systems

The biological activity of turosteride is rooted in its ability to selectively inhibit the type II isoform of 5α-reductase. wikipedia.org This enzyme is predominantly found in androgen-sensitive tissues such as the prostate. By reducing intracellular levels of DHT, turosteride effectively diminishes the primary signal for androgen receptor (AR) activation, a key driver of gene transcription in these tissues. nih.gov Studies in rat models have demonstrated that this leads to a significant reduction in prostate weight and intraprostatic DHT content, without affecting the levels of testosterone within the prostate or in serum. plos.org This specific action underscores its role as a modulator of androgen-dependent cellular processes.

Gene Expression Analysis of Androgen Pathway Components

The androgen receptor functions as a ligand-activated transcription factor. nih.gov Upon binding to DHT, the AR translocates to the nucleus, dimerizes, and binds to specific DNA sequences known as androgen response elements (AREs) in the regulatory regions of target genes, thereby controlling their expression. nih.gov By significantly lowering the concentration of DHT, turosteride fundamentally curtails the activation of the AR signaling pathway. plos.org

While direct, comprehensive gene expression profiling studies on turosteride are limited, its mechanism of action strongly implies a significant impact on the transcriptome of androgen-sensitive cells. The reduction in DHT-mediated AR activation is expected to down-regulate the expression of numerous androgen-responsive genes responsible for prostate growth and function. Research on other 5α-reductase inhibitors provides a strong model for these effects. For instance, studies with finasteride and dutasteride have shown a decrease in the expression of well-known AR target genes such as Prostate-Specific Antigen (PSA), Kallikrein-related peptidase 2 (KLK2), and TMPRSS2. plos.org Furthermore, some research suggests that 5α-reductase inhibitors can also lead to a down-regulation of the androgen receptor (AR) gene itself, potentially creating a feedback loop that further dampens androgen signaling. scielo.brscielo.br

The table below summarizes the anticipated effects of turosteride on the gene expression of key androgen pathway components, based on its mechanism and data from analogous 5α-reductase inhibitors.

Table 1: Predicted Impact of Turosteride on the Expression of Androgen-Regulated Genes

| Gene | Gene Product Function | Expected Effect of Turosteride | Rationale |

|---|---|---|---|

| SRD5A2 | 5α-reductase type 2 | Inhibition of enzyme activity | Direct target of turosteride. wikipedia.orgdoi.org |

| AR | Androgen Receptor | Down-regulation | Reduced signaling due to low DHT may lead to feedback inhibition of AR expression. scielo.br |

| KLK3 (PSA) | Prostate-Specific Antigen | Down-regulation | Classic AR-regulated gene; expression is highly dependent on DHT levels. plos.org |

| KLK2 | Kallikrein-related peptidase 2 | Down-regulation | Androgen-regulated gene involved in the activation of PSA. plos.org |

| TMPRSS2 | Transmembrane protease, serine 2 | Down-regulation | An androgen-regulated gene often fused with oncogenes in prostate cancer. |

Cellular Signaling Cascade Modulation

The primary effect of turosteride is the direct modulation of the androgen signaling cascade at a critical activation step. By preventing the synthesis of DHT, the compound ensures that the androgen receptor remains largely unbound and inactive, thereby preventing the recruitment of co-activators and the initiation of transcription for androgen-dependent genes. doi.orgnih.gov Studies have confirmed that turosteride does not exhibit any significant binding affinity for the androgen receptor itself, highlighting its selective mechanism. plos.orgdoi.org

Beyond its primary target, the androgen signaling pathway is known to have significant crosstalk with other major cellular signaling cascades, including the PI3K/Akt/mTOR and MAPK/ERK pathways, particularly in the context of prostate cancer. nih.govresearchgate.net These pathways are central regulators of cell survival, proliferation, and metabolism. While direct experimental evidence detailing turosteride's influence on these specific pathways is not available, its modulation of the AR axis suggests potential indirect effects. For example, the PI3K/Akt pathway is known to be hyperactivated in some prostate cancers as a resistance mechanism to androgen deprivation. researchgate.net By altering the androgen signaling environment, 5α-reductase inhibitors could theoretically influence the activity of these interconnected survival pathways. A medical hypothesis has also suggested that inhibiting 5α-reductases could interfere with the metabolism and signaling of other steroid hormones, such as glucocorticoids, potentially affecting cellular metabolic functions. researchgate.net However, such connections remain speculative for turosteride without direct experimental validation.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Turosteride |

| This compound |

| Testosterone |

| 5α-dihydrotestosterone (DHT) |

| Finasteride |

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Purity and Stereoisomer Analysis

Chromatography is a cornerstone of pharmaceutical analysis, enabling the separation of complex mixtures into their individual components. For turosteride (B162533), various chromatographic techniques are applied to ensure the quality and stereochemical purity of the active substance.

High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) is a powerful tool for assessing the purity of turosteride and quantifying any potential impurities. This method offers high resolution and sensitivity, allowing for the detection of process-related impurities and degradation products, even at trace levels.

A typical HPLC method for turosteride analysis involves a reversed-phase column, such as an Octadecylsilane (ODS, C18) column. nih.gov The separation is often achieved using an isocratic or gradient elution with a mobile phase consisting of a mixture of water, acetonitrile, and methanol (B129727). nih.gov The DAD detector monitors the eluate across a range of wavelengths simultaneously, with 210 nm being a key wavelength for detecting turosteride. nih.gov This capability is crucial for identifying and quantifying impurities that may have different UV absorption maxima than the main compound.

Method validation is performed to ensure reliability, with parameters like linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ) being established. nih.gov For instance, a validated method for turosteride in plasma demonstrated linearity in the 5-1000 ng/ml range with a correlation coefficient greater than 0.99. nih.gov In quality control, HPLC-DAD is used to quantify impurities against a strict threshold, often less than 0.1%, to ensure the final product meets high purity standards of ≥99.5%.

| Parameter | Typical Condition / Value | Reference |

|---|---|---|

| Chromatographic Mode | Reversed-Phase HPLC | nih.gov |

| Stationary Phase | ODS (C18) | nih.gov |

| Mobile Phase | Water-Acetonitrile-Methanol Mixture | nih.gov |

| Detection Wavelength | 210 nm | nih.gov |

| Purity Specification (HPLC) | ≥99.5% | |

| Impurity Threshold (HPLC-DAD) | <0.1% | |

| Validated LOQ (in plasma) | 5 ng/ml | nih.gov |

The biological activity of turosteride resides in its (-)-enantiomer. Therefore, it is critical to control its stereochemical purity and quantify the unwanted (+)-enantiomer. Reverse-phase chiral HPLC is a fundamental technique for resolving stereoisomers and ensuring a high enantiomeric excess. google.com

While direct analysis on a standard reversed-phase column will not separate enantiomers, the use of a chiral stationary phase (CSP) enables this separation. Polysaccharide-based CSPs, such as those found in Chiralcel columns, are commonly used for this purpose. researchgate.net The mobile phase typically consists of a non-polar solvent like n-hexane mixed with an alcohol such as isopropanol, often with additives like diethylamine (B46881) or trifluoroacetic acid to improve peak shape and resolution. researchgate.net

The goal of this analysis is to confirm that the unwanted enantiomer is below the stringent limits set by regulatory bodies, which is often no more than 0.1% of the main enantiomer. mdpi.com For turosteride, chiral HPLC methods are employed to guarantee an enantiomeric excess of greater than 99%, confirming the stereochemical integrity of the bulk drug substance.

| Parameter | Typical Condition / Approach | Reference |

|---|---|---|

| Technique | Chiral High-Performance Liquid Chromatography | google.com |

| Stationary Phase | Chiral Stationary Phase (e.g., Polysaccharide-based) | researchgate.net |

| Mobile Phase Example | n-Hexane / Isopropyl Alcohol with additives | researchgate.net |

| Objective | Resolve and quantify stereoisomers | |

| Required Enantiomeric Excess | >99% |

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for qualitative monitoring during the synthesis of turosteride. It allows chemists to quickly assess the progress of a chemical reaction by observing the consumption of starting materials and the formation of the desired product. google.comgoogleapis.com

In this method, a small sample of the reaction mixture is spotted onto a TLC plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then developed in a chamber containing a suitable mobile phase, such as a mixture of dichloromethane (B109758) (DCM) and methanol (MeOH). google.com For steroid-like compounds, solvent systems like benzene/acetone have also been used. researchgate.net After development, the separated spots are visualized, typically under UV light. The relative position of the spots (Rf value) provides information about the components of the mixture, allowing for a quick check of reaction completion and a preliminary assessment of purity. google.comepo.org

Reverse-Phase Chiral High-Performance Liquid Chromatography for Enantiomeric Purity Assessment

Spectroscopic Characterization for Structural Elucidation and Stereochemistry

Spectroscopic methods are indispensable for the definitive structural elucidation of the turosteride (-)-enantiomer. These techniques provide detailed information about the molecular structure, connectivity, and three-dimensional arrangement of atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous confirmation of the molecular structure and stereochemistry of turosteride. Specifically, advanced 2D NMR techniques are employed to confirm the stereochemical configuration at critical chiral centers, such as C17 and C20.

Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are particularly valuable. A NOESY experiment can detect through-space interactions between protons that are in close proximity. For instance, the observation of a NOE between specific protons can confirm their relative orientation (e.g., α or β) on the steroid nucleus, which is a standard method for stereochemical assignment in complex steroidal molecules. mdpi.com Both ¹H NMR and ¹³C NMR spectra provide a complete picture of the carbon-hydrogen framework, and the chemical shifts and coupling constants are compared against reference data to verify the correct structure and stereoisomer.

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is the primary technique for studying the metabolism of turosteride. It is essential for identifying and quantifying metabolites in biological matrices like plasma and urine. nih.gov

The metabolism of steroid-based drugs often involves oxidation reactions catalyzed by cytochrome P450 enzymes. For analogous 5α-reductase inhibitors like dutasteride (B1684494), common metabolic pathways include hydroxylation and dehydrogenation. nih.gov It is expected that turosteride undergoes similar biotransformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Confirmation

Radiometric Assays for Enzyme Activity and Inhibition Studies

Radiometric assays are a class of highly sensitive and specific laboratory methods used to measure enzymatic activity. wikipedia.org These techniques rely on the use of a substrate labeled with a radioactive isotope, such as tritium (B154650) (³H), carbon-14 (B1195169) (¹⁴C), or iodine-125 (B85253) (¹²⁵I). wikipedia.org The core principle involves measuring the rate of an enzyme-catalyzed reaction by quantifying the radioactivity of the product formed or the remaining substrate after a specific incubation period. creative-enzymes.com One of the significant advantages of radiometric assays is their ability to overcome interference from colored or complex components often present in crude biological extracts, as they exclusively measure the radioactive signal. creative-enzymes.com This high sensitivity also permits the use of a broad range of substrate concentrations. creative-enzymes.com These assays are particularly valuable in drug discovery and development for determining the inhibitory potential of compounds like the this compound on specific enzyme targets.

Tritiated Testosterone (B1683101) Conversion Assays

A primary application of radiometric assays in the study of the this compound is the evaluation of its inhibitory effect on the 5α-reductase enzyme. This enzyme is responsible for the conversion of testosterone into the more potent androgen, 5α-dihydrotestosterone (DHT). mdpi.com The assay specifically utilizes testosterone that has been labeled with tritium, a radioactive isotope of hydrogen, often as [1,2,6,7-³H]testosterone. mdpi.com

The methodology for this assay typically involves preparing an enzyme suspension from the homogenate of tissues known to express 5α-reductase, such as the ventral prostate of male Sprague-Dawley rats. mdpi.com This enzyme preparation is then incubated in a buffered solution with the tritiated testosterone substrate and a necessary cofactor like NADPH. mdpi.comsci-hub.se To test the inhibitory activity of the this compound, it is introduced into the reaction mixture at varying concentrations.

After the incubation period, the reaction is stopped, and the steroids (the remaining [³H]testosterone substrate and the newly formed [³H]DHT product) are extracted from the mixture. These compounds are then separated, commonly using techniques like thin-layer chromatography (TLC). The radioactivity in the areas of the chromatogram corresponding to testosterone and DHT is measured using a scintillation counter. wikipedia.orgmdpi.com The rate of reaction and the degree of inhibition are calculated based on the radioactivity recovered for both the substrate and the product. mdpi.com

Research findings from such assays have demonstrated the potent inhibitory capacity of the this compound. For instance, it has been shown to inhibit human and rat prostatic 5α-reductases with IC50 values—the concentration of an inhibitor required to reduce enzyme activity by 50%—in the nanomolar range. nih.gov

Table 1: Inhibitory Activity (IC50) of this compound on 5α-Reductase

This table presents the half-maximal inhibitory concentration (IC50) values of the this compound against 5α-reductase from different species as determined by in vitro enzyme inhibition assays. nih.gov

Quantification of Metabolites in Biological Matrices

Radiometric techniques are also pivotal for the quantitative analysis of drug compounds and their metabolites in various biological fluids, which is essential for understanding their pharmacokinetic profile. For the this compound, a specific and sensitive radioimmunoassay (RIA) has been developed to determine its concentration in human plasma and urine. nih.gov A radioimmunoassay is a type of radiometric assay that uses antibodies to bind to the target molecule. nih.gov

The development of this RIA involved raising a specific antiserum in rabbits by immunizing them with a derivative of the this compound conjugated to a carrier protein, bovine serum albumin. nih.gov This process yields antibodies that can selectively bind to the this compound. The assay itself uses a competitive binding principle, where the unlabeled this compound in a biological sample competes with a known quantity of tritium-labeled this compound for a limited number of binding sites on the specific antiserum. nih.gov

For sample analysis, the compound is first extracted from the biological matrix. For instance, turosteride can be extracted from small volumes of plasma (50 µL) or urine (25 µL) using an organic solvent like ethyl ether, with a high recovery rate of over 90%. nih.gov After extraction, the sample extract is incubated with the antiserum and the tritiated turosteride. By measuring the radioactivity of the antibody-bound fraction, the concentration of the unlabeled this compound in the original sample can be determined. This method is highly sensitive, achieving a limit of quantitation that allows for the measurement of very low concentrations of the drug. nih.gov

Table 2: Radioimmunoassay (RIA) Quantitation Limits for this compound

This table shows the validated lower limits of quantitation for the this compound in human plasma and urine using a competitive radioimmunoassay. nih.gov

Table of Mentioned Compounds

Research Implications and Future Directions

Potential for Novel Therapeutic Target Identification and Validation

The primary mechanism of action for Turosteride (B162533) is the inhibition of 5α-reductase, the enzyme responsible for converting testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT). capes.gov.br This action has established its potential in androgen-dependent conditions. However, the stereospecific interactions of the (-)-enantiomer could unveil novel therapeutic targets beyond 5α-reductase.

Chirality plays a pivotal role in the interaction between a drug molecule and its biological target. The specific three-dimensional arrangement of the Turosteride (-)-enantiomer may allow it to bind with high affinity and selectivity to other enzymes or receptors that are not significantly modulated by the (+)-enantiomer or the racemic mixture. This opens avenues for investigating its effects on other steroidogenic enzymes or nuclear receptors, potentially identifying new therapeutic applications for conditions not traditionally associated with 5α-reductase inhibition. Further screening of the (-)-enantiomer against a broad panel of biological targets is a critical step in validating these potential new therapeutic pathways.

Development of New Chemical Entities Based on Turosteride Scaffold

The rigid and complex steroidal scaffold of Turosteride provides a robust platform for the design of new chemical entities (NCEs). The specific stereochemistry of the (-)-enantiomer serves as a foundational blueprint for developing derivatives with improved pharmacological profiles. By understanding the structure-activity relationships (SAR) specific to the (-)-enantiomer, medicinal chemists can strategically modify its structure to enhance potency, selectivity, and pharmacokinetic properties.

The development of NCEs based on the this compound scaffold could lead to compounds with a more refined mechanism of action, potentially minimizing off-target effects. This approach of leveraging a known active chiral structure is a cornerstone of modern drug discovery, aiming to create next-generation therapeutics with superior clinical outcomes.

Advancements in Asymmetric Catalysis and Chiral Synthesis Methodologies

The synthesis of enantiomerically pure compounds is a significant challenge in pharmaceutical manufacturing. The pursuit of the this compound has spurred advancements in asymmetric catalysis and chiral synthesis. Key to its production is the control of the stereocenter at the C17 position.

Several methodologies have been explored for the stereoselective synthesis of Turosteride and its analogs:

Evans Auxiliaries: The use of chiral auxiliaries, such as those developed by David A. Evans, allows for the diastereoselective alkylation of an enolate, thereby establishing the desired stereochemistry at C17.

Enzymatic Resolution: This technique utilizes enzymes that selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired enantiomer. This method offers high enantioselectivity under mild reaction conditions.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful tool for the analytical and preparative separation of enantiomers. google.comnih.gov Reverse-phase HPLC, in particular, has been effective in resolving the stereoisomers of Turosteride, ensuring high enantiomeric excess.

These advancements not only facilitate the production of the this compound for research and potential clinical use but also contribute to the broader field of organic synthesis by providing refined tools for creating complex chiral molecules.

Table 1: Methodologies for Chiral Synthesis and Separation of Turosteride

| Methodology | Description | Key Advantage |

| Evans Auxiliaries | Employs a temporary chiral auxiliary to direct the stereochemical outcome of a reaction. | High diastereoselectivity, predictable stereochemical control. |

| Enzymatic Resolution | Utilizes the stereospecificity of enzymes to separate enantiomers from a racemic mixture. | High enantioselectivity, mild reaction conditions. |

| Chiral HPLC | Chromatographic technique that uses a chiral stationary phase to separate enantiomers. | Effective for both analytical and preparative scale separation, high purity. |

Contribution to Understanding Steroid Metabolism and Hormonal Regulation

The study of specific enantiomers of steroid enzyme inhibitors like Turosteride provides a more nuanced understanding of steroid metabolism and hormonal regulation. By isolating the effects of the (-)-enantiomer, researchers can dissect its precise impact on the intricate network of hormonal pathways. biointerfaceresearch.com

Turosteride, in its general form, has been shown to reduce intraprostatic DHT levels significantly without a corresponding increase in testosterone, a characteristic that may offer advantages over other 5α-reductase inhibitors. google.com Investigating whether this effect is more pronounced with the (-)-enantiomer could provide valuable insights into the feedback mechanisms that control androgen homeostasis. Such studies contribute to a more detailed map of steroid metabolism, which is crucial for understanding the pathophysiology of various endocrine disorders and for developing more targeted hormonal therapies.

Integration of Computational and Experimental Approaches in Drug Discovery Research

Modern drug discovery heavily relies on the synergy between computational modeling and experimental validation. In the context of the this compound, computational tools can be instrumental in accelerating research and development.

Molecular Docking: In silico docking studies can predict the binding orientation and affinity of the (-)-enantiomer with its target, such as 5α-reductase. medcraveonline.comresearchgate.netnih.gov These models can help to elucidate the molecular basis for its specific activity and guide the design of more potent inhibitors.

Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR models can be developed to correlate the structural features of the Turosteride scaffold with its biological activity. medcraveonline.comnih.gov This can aid in predicting the activity of novel derivatives based on the (-)-enantiomer.

Pharmacokinetic Modeling: Computational ADME (Absorption, Distribution, Metabolism, and Excretion) predictions can help to assess the drug-like properties of the (-)-enantiomer and its derivatives at an early stage of development. medcraveonline.com

The integration of these computational approaches with experimental data from in vitro and in vivo studies creates a powerful feedback loop that can streamline the drug discovery process, making it more efficient and cost-effective.

Q & A

Basic Research Questions

Q. How does the stereochemistry of Turosteride (-)-enantiomer influence its biological activity and environmental degradation pathways?

- Methodological Approach: To assess stereochemical effects, employ enantiomer-specific inhibition assays (e.g., measuring IC50 values for enzyme targets) combined with enantiomer-resolved degradation studies. For example, enzymatic degradation experiments can be designed using microbial strains (e.g., Pseudomonas spp.) under controlled redox conditions to quantify enantioselective transformation rates. Enantiomer fractionation (EF) and enantiomer ratios (ER) should be monitored via chiral chromatography, while biological activity is evaluated using target-specific inhibition assays .

Q. What chromatographic techniques are optimal for separating and quantifying Turosteride enantiomers in complex matrices?

- Methodological Approach: Use chiral stationary phases in high-performance liquid chromatography (HPLC) or gas chromatography (GC) coupled with mass spectrometry for high-resolution separation. Simulated moving bed (SMB) chromatography is recommended for preparative-scale isolation, leveraging differences in enantiomer retention times. Validate methods using internal standards (e.g., isotopically labeled enantiomers) to correct for matrix effects and instrument variability .

Q. What critical parameters should be prioritized when designing in vitro assays to evaluate this compound’s inhibitory effects?

- Methodological Approach: Optimize assay conditions (pH, temperature, cofactors) to mimic physiological environments. Use purified enzyme targets (e.g., 3CLpro or analogous hydrolases) and measure inhibition kinetics (Km, Vmax, IC50) via spectrophotometric or fluorometric assays. Include both enantiomers in parallel experiments to isolate stereospecific effects, and validate results with triplicate replicates and statistical analysis (e.g., ANOVA) .

Advanced Research Questions

Q. How can contradictory data from compound-specific isotope analysis (CSIA) and enantiomer-specific isotope analysis (ESIA) be resolved during Turosteride degradation studies?

- Methodological Approach: Apply dual-dimensional analytical frameworks that plot bulk isotope ratios (δ13C from CSIA) against enantiomer ratios (ER) to identify mechanistic discrepancies. For instance, aerobic degradation by specific microbial strains (e.g., S. indicum B90A) may show strong enantiomer fractionation but minimal isotope shifts, whereas anaerobic pathways could exhibit inverse trends. Use mechanistic models to reconcile data, as demonstrated for α-HCH degradation (Figure 3a vs. 3b in ) .

Q. What integrated modeling frameworks are suitable for quantifying enantioselective degradation kinetics of this compound under variable redox conditions?

- Methodological Approach: Develop a first-principle model incorporating (i) Michaelis-Menten kinetics for enzyme-mediated degradation, (ii) enantiomer-specific isotope fractionation (ε), and (iii) redox-dependent rate constants. Validate the model using time-series concentration, ER, and δ13C data from controlled experiments. For microbial systems, include strain-specific parameters (e.g., Clostridium pasterianum vs. S. japonicum UT26) to account for metabolic diversity .

Q. How can enantiomer-specific isotope analysis (ESIA) enhance the identification of rate-limiting steps in this compound transformation pathways?

- Methodological Approach: Combine ESIA with enantiomer analysis to track isotope ratios (δ13C, δ2H) of individual enantiomers during degradation. For instance, if the (-)-enantiomer exhibits stronger 13C depletion than the (+)-enantiomer, this indicates preferential binding or catalysis at chiral centers. Compare experimental ESIA trends with theoretical Rayleigh fractionation models to distinguish enzymatic vs. abiotic mechanisms .

Data Interpretation and Validation

Q. What statistical and computational tools are recommended for analyzing nonlinear trends in enantiomer and isotope fractionation data?

- Methodological Approach: Use multivariate regression analysis to correlate ER, δ13C, and degradation rates. For nonlinear patterns (e.g., dual-phase degradation), apply Bayesian hierarchical models or machine learning algorithms (e.g., random forests) to identify hidden variables. Open-source tools like R or Python’s SciPy suite enable reproducible data processing, as emphasized in CONSORT-EHEALTH guidelines .

Q. How can researchers validate the reproducibility of enantiomer-specific degradation studies for Turosteride?

- Methodological Approach: Publish raw datasets, chromatographic parameters, and model code in supplementary materials. For microbial studies, deposit strains in public culture collections (e.g., ATCC) and document growth conditions (e.g., media, incubation time). Use interlaboratory comparisons or round-robin tests to confirm analytical reproducibility, as demonstrated in α-HCH degradation studies .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.